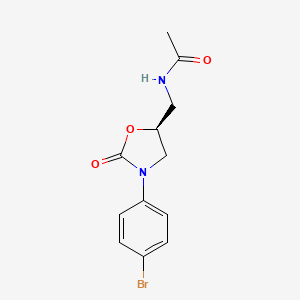

(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Description

(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (CAS: 104392-69-0) is an oxazolidinone derivative characterized by a 4-bromophenyl group at position 3 of the oxazolidinone ring and an acetamide-substituted methyl group at position 3. Its molecular formula is C₁₂H₁₃BrN₂O₃, with a molecular weight of 313.15 g/mol. This compound is synthesized via multi-step reactions involving piperazine intermediates and halogenated aryl groups, as inferred from protocols for analogous structures .

Properties

Molecular Formula |

C12H13BrN2O3 |

|---|---|

Molecular Weight |

313.15 g/mol |

IUPAC Name |

N-[[(5S)-3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C12H13BrN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-9(13)3-5-10/h2-5,11H,6-7H2,1H3,(H,14,16)/t11-/m0/s1 |

InChI Key |

NUGZFCAOPMAVCT-NSHDSACASA-N |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)Br |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized to form the oxazolidinone ring. The final step involves the acylation of the oxazolidinone with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Bromophenol derivatives.

Reduction: Amino alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-N-((3-(4-Bromophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. This disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Antibacterial Activity

Oxazolidinones are optimized through substitutions on the aryl ring and modifications to the acetamide side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives

Key Observations:

- Aryl Substitutions : The 4-bromophenyl group in the target compound differs from linezolid’s morpholine-fluorophenyl moiety. Morpholine enhances solubility and target binding, whereas bromine’s electron-withdrawing effects may alter metabolic stability .

- Piperazine/Pyrimidine Modifications : Analogs like 7j and ranbezolid incorporate pyrimidine or nitrofuran groups, improving potency against resistant strains (e.g., MRSA) and biofilm inhibition .

- Nitroheterocycles : Compound 45’s nitroimidazole group confers exceptional activity against M. tuberculosis, highlighting the role of nitro groups in targeting anaerobic pathogens .

Pharmacokinetic and Toxicity Considerations

- Linezolid : Exhibits 100% oral bioavailability but risks myelosuppression with prolonged use .

- Thiomorpholine Dioxido Derivative : The sulfur-containing group may enhance tissue penetration but requires toxicity profiling .

- Nitroimidazole Analogs: Potential for mutagenicity due to nitro group reduction, necessitating structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.